Synthesis and characterization of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride
Synthesis and characterization of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is a key chemical intermediate, valued for its unique structural components: a substituted phenyl ring, a primary amine, and a caprolactam moiety. This combination makes it a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its utility is highlighted in the development of novel therapeutics, such as potent and selective inhibitors of blood coagulation factor Xa, which are crucial in the management of thromboembolic diseases.[1] The strategic placement of the aminomethyl and azepan-2-one groups on the phenyl ring allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.
This guide provides a comprehensive overview of a robust synthetic route to 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride and the analytical methods for its thorough characterization. The methodologies described herein are grounded in established chemical principles and are designed to be both efficient and reproducible.
Synthesis of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride
The synthesis of the target compound is strategically designed in a three-step sequence, commencing with the formation of the C-N bond between the aromatic ring and the lactam, followed by the reduction of a nitrile to the desired primary amine, and culminating in the formation of the hydrochloride salt.
Synthetic Scheme Overview
Caption: Overall synthetic workflow for 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride.
Step 1: Buchwald-Hartwig Amination
The initial step involves the formation of a carbon-nitrogen bond between an aryl halide and a lactam. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high efficiency and functional group tolerance.[2] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic organic chemistry for constructing aryl amines.[2][3]
Experimental Protocol:
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To a dry, inert-atmosphere flask, add 1-(3-bromophenyl)azepan-2-one (1.0 eq), azepan-2-one (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
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Add a base, for example, cesium carbonate (Cs₂CO₃, 2.0 eq).
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Add anhydrous toluene as the solvent.
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Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-(3-cyanophenyl)azepan-2-one.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium precursor (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial for the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[2]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that facilitates the deprotonation of the lactam, which is necessary for its participation in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
Step 2: Catalytic Hydrogenation for Nitrile Reduction
The reduction of the nitrile group in 1-(3-cyanophenyl)azepan-2-one to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5]
Experimental Protocol:
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In a high-pressure hydrogenation vessel, dissolve 1-(3-cyanophenyl)azepan-2-one (1.0 eq) in a suitable solvent, such as ethanol saturated with ammonia.
-
Add a catalytic amount of Raney Nickel (approximately 10% by weight), slurried in ethanol.
-
Seal the vessel and purge it with hydrogen gas.
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Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
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Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 1-[3-(Aminomethyl)phenyl]azepan-2-one.
Causality of Experimental Choices:
-
Catalyst: Raney Nickel is a highly active catalyst for the hydrogenation of nitriles to primary amines.[4]
-
Solvent System: The use of ethanol saturated with ammonia helps to suppress the formation of secondary and tertiary amine byproducts by competing with the primary amine product for reaction with the intermediate imine.[4]
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Pressure and Agitation: Adequate hydrogen pressure and vigorous stirring ensure efficient mass transfer of hydrogen gas to the catalyst surface, which is essential for a reasonable reaction rate.
Step 3: Hydrochloride Salt Formation
The final step is the conversion of the free amine to its hydrochloride salt. This is a standard procedure that often improves the compound's crystallinity, stability, and handling properties.
Experimental Protocol:
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Dissolve the crude 1-[3-(Aminomethyl)phenyl]azepan-2-one in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in diethyl ether (typically 2 M) dropwise with stirring.
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A precipitate of the hydrochloride salt should form.
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Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold diethyl ether to remove any impurities.
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Dry the product under vacuum to yield 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride.
Characterization of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride
A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are employed.
Sources
- 1. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
